molecular formula C15H16I3NO5 B1172491 (2E,4E)-2,4-Dodecadienal CAS No. 13162-47-5

(2E,4E)-2,4-Dodecadienal

Cat. No.: B1172491
CAS No.: 13162-47-5
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,4E)-2,4-Dodecadienal (CAS: 21662-16-8) is a medium-chain aldehyde with the molecular formula C₁₂H₂₀O and a molecular weight of 180.29 g/mol. It belongs to the class of α,β-unsaturated aldehydes and is characterized by conjugated double bonds at the 2 and 4 positions. This compound is notable for its citrus, fatty, and grapefruit-like aroma, making it a contributor to the flavor profiles of various foods, including fats, oils, herbs, spices, and cooked meats .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E)-dodeca-2,4-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h8-12H,2-7H2,1H3/b9-8+,11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTZBZWNADPFOL-BNFZFUHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885175
Record name 2,4-Dodecadienal, (2E,4E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80885175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Oily liquid; light, faint spicy aroma
Record name trans,trans-2,4-Dodecadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1205/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

130.00 °C. @ 6.00 mm Hg
Record name (2E,4E)-2,4-Dodecadienal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039590
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble in water; miscible in oils, soluble (in ethanol)
Record name trans,trans-2,4-Dodecadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1205/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.983-0.989
Record name trans,trans-2,4-Dodecadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1205/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

21662-16-8
Record name (E,E)-2,4-Dodecadienal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21662-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,4-Dodecadienal, (2E,4E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dodecadienal, (2E,4E)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Dodecadienal, (2E,4E)-
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Record name (2E,4E)-dodeca-2,4-dienal
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Record name 2,4-DODECADIENAL, (2E,4E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO340RJ9LU
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Record name (2E,4E)-2,4-Dodecadienal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039590
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Scientific Research Applications

The biological activities of (2E,4E)-2,4-dodecadienal include:

  • Antimicrobial Properties : This compound has demonstrated significant antimicrobial activity against a range of pathogens. Research indicates that it disrupts microbial membranes and interferes with metabolic processes, making it a potential candidate for natural preservatives in food products.
  • Anti-inflammatory Effects : Studies suggest that (2E,4E)-2,4-dodecadienal modulates inflammatory pathways by reducing the production of pro-inflammatory cytokines. It has been shown to inhibit reactive oxygen species (ROS) production in human bronchial epithelial cells, which could help mitigate inflammation-related conditions.
  • Antioxidant Activity : The compound exhibits antioxidant properties that protect cells from oxidative stress, relevant in chronic diseases where oxidative damage is critical.

Food Science

In food science, (2E,4E)-2,4-dodecadienal is recognized for its potential as a flavoring agent and natural preservative. Its presence in various foods such as citrus fruits and fatty substances makes it a useful biomarker for dietary intake studies. Research indicates that its antimicrobial properties can enhance food safety by inhibiting the growth of spoilage organisms and pathogens .

Pharmacology

The pharmacological applications of (2E,4E)-2,4-dodecadienal are being explored due to its biological activities. Its anti-inflammatory and antioxidant effects suggest potential therapeutic roles in treating conditions related to oxidative stress and inflammation. For instance, it could be investigated for use in formulations aimed at respiratory diseases or chronic inflammatory conditions .

Environmental Studies

In environmental science, (2E,4E)-2,4-dodecadienal's presence in natural ecosystems can serve as an indicator of environmental changes or food web dynamics. Its detection in various plants suggests its role in ecological interactions and may be leveraged for biomonitoring purposes .

Antimicrobial Activity Study

  • Objective : Evaluate the antimicrobial efficacy against foodborne pathogens.
  • Findings : The compound exhibited significant inhibitory effects on bacterial growth in vitro, supporting its use as a natural preservative in food products.

Inflammation Modulation Study

  • Objective : Investigate the modulation of inflammatory pathways.
  • Findings : The compound was effective in inhibiting the production of pro-inflammatory cytokines and ROS in cell models.

Oxidative Stress Study

  • Objective : Assess the antioxidant capacity of (2E,4E)-2,4-dodecadienal.
  • Findings : Demonstrated protective effects against oxidative stress-induced cellular damage.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between (2E,4E)-2,4-dodecadienal and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Sources/Applications
(2E,4E)-2,4-Dodecadienal C₁₂H₂₀O 180.29 Conjugated dienal; citrus/fatty aroma; stable during cooking in Tibetan pork . Fats, oils, herbs, cooked meats; potential biomarker for lipid oxidation .
2,4-Decadienal C₁₀H₁₆O 152.23 Shorter chain (C10); similar GCMS spectral similarity (98%) to dodecadienal . Marker for thermally degraded oils; co-elutes with dodecadienal (11.98 vs. 12.35 min) .
(E,Z)-2,4-Nonadienal C₉H₁₄O 138.21 Mixed E/Z isomerism; distinct retention indices (RI: 1094 on DB-5 column) . Used in flavor analysis; retention behavior varies with column type .
Sorbic Acid C₆H₈O₂ 112.13 Carboxylic acid derivative; lacks aldehyde group; broad antimicrobial activity . Food preservative (500–2000 ppm); effective against yeast/mold in acidic foods .

Chromatographic Behavior and Analytical Challenges

Their close elution times (11.98 vs. 12.35 minutes) necessitate precise retention time alignment and optimized window sizes during pre-processing . In contrast, (E,Z)-2,4-nonadienal shows distinct retention indices (e.g., RI = 1094 on DB-5 columns), reducing overlap risks .

Stability and Formation Pathways

  • In cooked Tibetan pork , (E,E)-2,4-dodecadienal concentrations remained stable post-cooking, unlike pentanal and 2-undecenal, which increased significantly (P<0.05). This suggests unique stability or alternative formation pathways, possibly via Maillard reactions rather than lipid oxidation .
  • 2,4-Decadienal, however, is a well-documented product of linoleic acid oxidation and increases markedly in thermally stressed oils .

Functional Group Impact on Bioactivity

  • Aldehydes vs. Carboxylic Acids : While (2E,4E)-2,4-dodecadienal contributes to aroma, its carboxylic acid analog, sorbic acid, lacks flavor activity but serves as a potent antimicrobial agent. This highlights the critical role of functional groups in determining compound utility .
  • Insect Juvenile Hormone Analogs: Compounds like methoprene (a (2E,4E)-dienoate ester) share structural motifs with dodecadienal but exhibit insect growth-regulating properties, underscoring the diversity of conjugated diene applications .

Data Tables

Table 1: Chromatographic Properties of Selected Aldehydes

Compound Retention Time (GCMS) Retention Index (RI) Key Analytical Notes
(2E,4E)-2,4-Dodecadienal 11.98 min Not reported High spectral similarity to 2,4-decadienal; requires stringent alignment protocols .
2,4-Decadienal 12.35 min Not reported Co-elution with dodecadienal; marker for oil degradation .
(E,Z)-2,4-Nonadienal Not reported 1094 (DB-5 column) RI values depend on column type and temperature gradient .

Table 2: Bioactive Roles of Related Compounds

Compound Bioactive Role Mechanism/Application
(2E,4E)-2,4-Dodecadienal Flavor enhancer; potential biomarker Contributes to citrus/fatty notes in cooked foods; stable under thermal stress .
Sorbic Acid Antimicrobial preservative Inhibits yeast/mold via undissociated acid form in low-pH foods .
Methoprene Insect growth regulator Mimics juvenile hormone; disrupts insect metamorphosis .

Q & A

Q. How can machine learning optimize the synthesis pathways of (2E,4E)-2,4-Dodecadienal to minimize byproducts?

  • Methodological Answer : Train neural networks on reaction databases (e.g., Reaxys) to predict optimal catalysts, solvents, and temperatures. Validate with robotic high-throughput experimentation (HTE) to screen reaction conditions. Use SHAP (SHapley Additive exPlanations) values to interpret model decisions and refine synthetic routes .

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